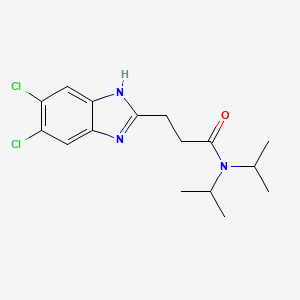
3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide is a synthetic organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of a benzimidazole ring substituted with dichloro groups and a propanamide moiety. It has garnered interest in various fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide typically involves the following steps:
Formation of the benzimidazole core: The starting material, 2-aminobenzimidazole, is reacted with a chlorinating agent such as thionyl chloride to introduce the dichloro groups at the 5 and 6 positions.
Amidation reaction: The dichlorinated benzimidazole is then subjected to an amidation reaction with N,N-di(propan-2-yl)propanamide under basic conditions, typically using a base like triethylamine in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The dichloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the dichloro groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparación Con Compuestos Similares
Similar Compounds
3-(5,6-dichloro-1H-benzimidazol-2-yl)propanamide: Lacks the N,N-di(propan-2-yl) substitution.
5,6-dichloro-1H-benzimidazole: Lacks the propanamide moiety.
N,N-di(propan-2-yl)propanamide: Lacks the benzimidazole core.
Uniqueness
3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide is unique due to the combination of the benzimidazole core with dichloro substitutions and the N,N-di(propan-2-yl)propanamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C16H21Cl2N3O |
|---|---|
Peso molecular |
342.3 g/mol |
Nombre IUPAC |
3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide |
InChI |
InChI=1S/C16H21Cl2N3O/c1-9(2)21(10(3)4)16(22)6-5-15-19-13-7-11(17)12(18)8-14(13)20-15/h7-10H,5-6H2,1-4H3,(H,19,20) |
Clave InChI |
BAVFACORFVFPPH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)CCC1=NC2=CC(=C(C=C2N1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E,4S)-3-(1,3-benzodioxol-5-ylmethylidene)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12369182.png)
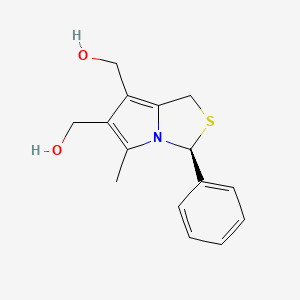
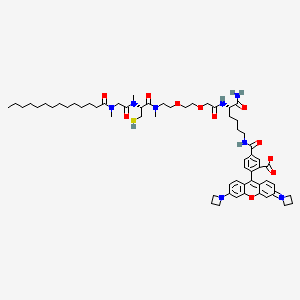
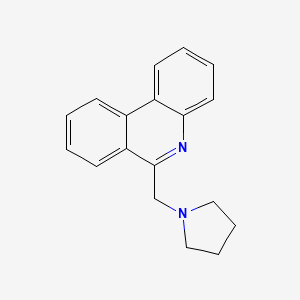



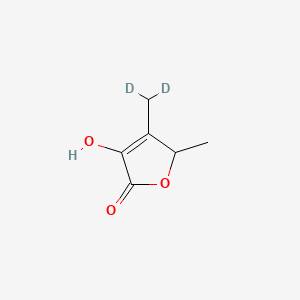
![3,7,8,9-Tetrahydroxy-1-methylbenzo[c]chromen-6-one](/img/structure/B12369255.png)
![[2-Amino-5-[2-(3,4-difluorophenyl)ethynyl]-4-(2,2-dimethylpropyl)thiophen-3-yl]-(4-chlorophenyl)methanone](/img/structure/B12369256.png)

![2-[4-[4-(2-bromo-1,3-thiazole-4-carbonyl)piperazine-1-carbonyl]phenyl]-1H-benzimidazole-4-carboxamide](/img/structure/B12369265.png)

